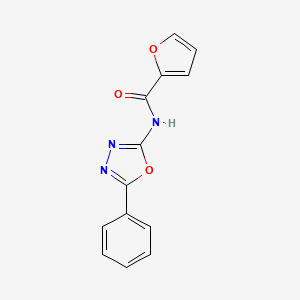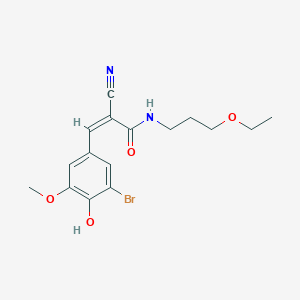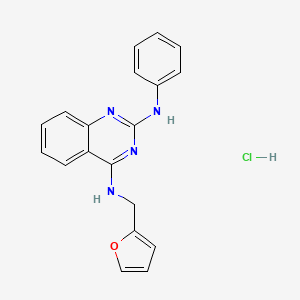
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one, also known as FOQ, is a novel quinoline derivative that has been studied extensively for its potential applications in scientific research. FOQ is a synthetic compound that was first synthesized in 2014 and has since been used in various scientific studies.
Applications De Recherche Scientifique
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is not fully understood, but it is believed to act through the inhibition of various pro-inflammatory cytokines and oxidative stress markers. 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress, including the NF-κB pathway and the Nrf2-Keap1 pathway.
Biochemical and Physiological Effects
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, the reduction of oxidative stress markers such as MDA and NO, and the modulation of various signaling pathways involved in inflammation and oxidative stress. 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has several advantages for use in lab experiments, including its synthetic accessibility, high potency, and broad range of potential applications. However, 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one, including the development of more potent derivatives, the investigation of its potential applications in other scientific fields such as cancer research, and the exploration of its mechanism of action in greater detail. Additionally, the development of new methods for the synthesis and purification of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one may further enhance its potential applications in scientific research.
Conclusion
In conclusion, 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a novel quinoline derivative that has shown promising potential for use in various scientific fields. 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has been shown to have potent anti-inflammatory and antioxidant properties, neuroprotective effects, and potential applications in the treatment of various diseases. While 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has some limitations, its broad range of potential applications and synthetic accessibility make it a promising candidate for further study.
Méthodes De Synthèse
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is synthesized through a multi-step process involving the reaction of 2-chloro-3-formylquinoline with 3-phenyl-1,2,4-oxadiazole-5-amine and 1-bromo-3-fluoropropane. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Propriétés
IUPAC Name |
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-2-10-24-12-16(18(25)15-11-14(21)8-9-17(15)24)20-22-19(23-26-20)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROXQJYUCHQTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2879460.png)



![4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2879464.png)

![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide](/img/structure/B2879468.png)

![3-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2879471.png)

![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2879474.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2879479.png)
![Ethyl 2-[[2-[1-[2-[(2-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2879482.png)